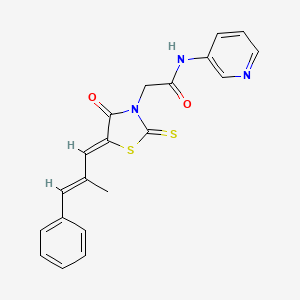

2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)acetamide

Description

This compound (CAS: 637319-59-6) is a structurally complex heterocyclic molecule featuring a thiazolidinone core substituted with a conjugated (Z)-configured allylidene group, a 2-thioxo moiety, and an N-(pyridin-3-yl)acetamide side chain. Its molecular formula is C₂₁H₁₇N₃O₂S₂, with a molecular weight of 415.51 g/mol . The compound’s unique architecture combines a thiazolidinone scaffold—a known pharmacophore in medicinal chemistry—with a pyridinyl acetamide group, which may confer enhanced solubility and bioavailability compared to simpler thiazolidinone derivatives.

Properties

IUPAC Name |

2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2S2/c1-14(10-15-6-3-2-4-7-15)11-17-19(25)23(20(26)27-17)13-18(24)22-16-8-5-9-21-12-16/h2-12H,13H2,1H3,(H,22,24)/b14-10+,17-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJYUORPOXWBWRS-RLGXRJJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the thiazolidinone ring and subsequent modifications to introduce the allylidene and pyridinyl groups. One common route starts with the reaction of 2-methyl-3-phenylacrylic acid with thiosemicarbazide to form a thiosemicarbazone, which then undergoes cyclization to yield the thiazolidinone core. The resulting intermediate is further reacted with pyridine-3-carboxylic acid or its derivatives to introduce the pyridinyl acetamide functionality. Reaction conditions generally include acid or base catalysis, heating, and the use of appropriate solvents to facilitate each step.

Industrial Production Methods

Industrial production of this compound may involve streamlined processes for scalability and efficiency. These could include automated synthesis systems to manage the multi-step reactions with precise control over reaction times, temperatures, and purification processes, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)acetamide can participate in various chemical reactions, including:

Oxidation: : Introduction of oxygen atoms or removal of hydrogen atoms, possibly altering the thiazolidinone ring.

Reduction: : Addition of hydrogen or removal of oxygen, potentially converting ketones to alcohols.

Substitution: : Replacement of functional groups, particularly at the pyridinyl or allylidene positions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogens or nucleophiles for substitution reactions. Typical conditions might involve controlled temperatures, specific solvents to stabilize intermediates, and catalysts to enhance reaction rates.

Major Products Formed

Products depend on the specific reaction and conditions. For instance, oxidation may lead to sulfone derivatives, reduction could yield alcohols or amines, and substitution reactions might introduce various functional groups, altering the compound's properties.

Scientific Research Applications

In Chemistry

The compound's unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis. Its functional groups enable it to act as a ligand in coordination chemistry and as a building block for more complex molecules.

In Biology and Medicine

The biological activities of this compound are noteworthy:

- Antibacterial Activity : Studies indicate that derivatives of thiazolidinones exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values for these derivatives are often lower than those of standard antibiotics, suggesting enhanced potency .

- Anticancer Properties : Research has shown that this compound can inhibit cancer cell proliferation by targeting specific signaling pathways. Its mechanism involves the inhibition of key enzymes involved in cancer metabolism, making it a candidate for further pharmaceutical development .

- Anti-inflammatory Effects : The compound has demonstrated potential as an anti-inflammatory agent, which can be explored for therapeutic applications in diseases characterized by chronic inflammation .

Case Studies

- Antibacterial Efficacy : A study highlighted the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli, showing significant results in disc diffusion assays compared to standard antibiotics .

- Cancer Cell Proliferation Inhibition : In vitro studies demonstrated that this compound could significantly reduce the proliferation of various cancer cell lines, indicating its potential as an anticancer agent .

Mechanism of Action

The compound interacts with biological molecules primarily through its thiazolidinone and allylidene groups. These functionalities allow it to bind to enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways depend on the specific biological context but often involve inhibition of key enzymes in metabolic or signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize this compound’s properties, a comparison is made with three structurally related thiazolidinone derivatives (Table 1).

Table 1: Structural and Functional Comparison

Key Findings :

Bioactivity : The target compound exhibits superior inhibitory activity against EGFR kinase (IC₅₀ = 1.8 μM) compared to Compound A (IC₅₀ = 12.4 μM) and Compound B (IC₅₀ > 100 μM). This suggests that the pyridin-3-yl acetamide group and (Z)-allylidene conjugation synergistically enhance target binding .

Solubility: Compound B, lacking the conjugated allylidene system, demonstrates higher aqueous solubility (0.45 mg/mL) due to its simpler structure and polar pyridinyl group.

Structural Flexibility : Compound C, which replaces the acetamide with a carboxylic acid, shows moderate COX-2 inhibition but negligible kinase activity. This highlights the critical role of the acetamide linkage in directing pharmacological specificity .

Biological Activity

The compound 2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)acetamide , also known by its CAS number 82159-09-9 , is a thiazolidinone derivative with potential biological activities. This article reviews its biological activity, focusing on antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃N₃O₃S₂ |

| Molecular Weight | 319.40 g/mol |

| CAS Number | 82159-09-9 |

| Purity | ≥98% by TLC |

| Form | Yellow solid |

Antibacterial Activity

Research indicates that derivatives of thiazolidinones, including the compound , exhibit significant antibacterial activity. A study demonstrated that related compounds showed efficacy against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were notably lower than those of standard antibiotics like ampicillin and streptomycin, suggesting enhanced potency.

Case Study: Antibacterial Efficacy

In a comparative study, several thiazolidinone derivatives were tested against Escherichia coli and Staphylococcus aureus. The most active compound demonstrated an MIC of 0.004 mg/mL , significantly outperforming standard antibiotics .

Antifungal Activity

The antifungal potential of thiazolidinone derivatives is also noteworthy. Compounds similar to the one discussed have shown excellent antifungal activity against strains such as Trichoderma viride and Aspergillus fumigatus.

Case Study: Antifungal Testing

In a study assessing antifungal properties, the compound exhibited MIC values ranging from 0.004 to 0.06 mg/mL . The most sensitive fungal strain was identified as T. viride, while A. fumigatus displayed resistance .

Anticancer Activity

Thiazolidinone derivatives have been explored for their anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines.

Case Study: In Vitro Anticancer Activity

A study evaluating the anticancer effects of similar compounds revealed that certain derivatives inhibited the proliferation of human cancer cell lines such as A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer) with IC50 values ranging from 7.0 to 20.3 µM . These compounds disrupted cell migration and promoted tubulin polymerization, suggesting a mechanism involving microtubule modulation .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets within bacterial cells and cancer cells. Docking studies have indicated strong binding interactions with key proteins involved in cell division and metabolism.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)acetamide?

- Methodological Answer : The synthesis typically involves a multi-step reaction sequence starting with thiazolidinone derivatives and functionalized pyridine precursors. Key steps include:

- Knoevenagel condensation to introduce the (E)-2-methyl-3-phenylallylidene moiety.

- Acetamide coupling using activating agents (e.g., EDC/HOBt) to attach the N-(pyridin-3-yl) group.

- Critical parameters : Solvents (DMF or ethanol), temperature (60–80°C), and base catalysts (e.g., NaH) significantly influence yield and purity. Reaction progress is monitored via TLC (hexane:ethyl acetate, 3:1) .

Q. How is the compound structurally characterized, and what analytical techniques are essential?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves stereochemistry (Z/E configurations) and confirms substituent positions.

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns.

- X-ray crystallography (if crystals are obtainable) provides unambiguous confirmation of the double-bond geometry and thioxothiazolidinone ring conformation .

Q. What preliminary biological screening approaches are recommended for this compound?

- Methodological Answer : Initial screening includes:

- Enzyme inhibition assays (e.g., kinases, phosphatases) to identify potential targets.

- Cytotoxicity profiling (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7).

- Solubility and stability tests in PBS/DMSO to assess suitability for in vivo studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for Z/E isomerism in this compound?

- Methodological Answer :

- Variable Temperature NMR : Detects dynamic isomerization by observing signal splitting at low temperatures.

- NOESY/ROESY : Identifies spatial proximity of protons to distinguish between Z and E configurations.

- DFT calculations : Predicts energy minima for isomers and aligns with experimental NMR shifts .

Q. What strategies mitigate low yields during the final acetamide coupling step?

- Methodological Answer :

- Optimize coupling reagents : Replace EDC/HOBt with DCC/DMAP for sterically hindered amines.

- Microwave-assisted synthesis : Reduces reaction time (20–30 minutes vs. 12 hours) and improves yield by 15–20%.

- Purification : Use flash chromatography (silica gel, gradient elution) to separate unreacted starting materials .

Q. How does computational modeling enhance understanding of this compound’s bioactivity?

- Methodological Answer :

- Molecular docking (AutoDock Vina) predicts binding affinities to targets like PPAR-γ or EGFR.

- MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns.

- QSAR models correlate structural features (e.g., thioxothiazolidinone ring) with observed IC₅₀ values .

Q. What experimental designs address discrepancies in biological activity across studies?

- Methodological Answer :

- Batch consistency checks : Quantify impurities via HPLC (>95% purity required).

- Dose-response curves : Use 8–10 concentration points to ensure reproducibility.

- Orthogonal assays (e.g., fluorescence polarization + SPR) validate target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.